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Compound of Interest

Compound Name: BMS-358233

Cat. No.: B1667205

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-358233 is a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (p56(Lck)),
a critical enzyme in the T-cell receptor (TCR) signaling pathway. As a member of the Src family
of non-receptor tyrosine kinases, p56(Lck) plays a pivotal role in initiating the signaling cascade
that leads to T-cell activation, proliferation, and differentiation. The strategic inhibition of this
kinase presents a promising therapeutic avenue for a variety of T-cell mediated diseases,
including autoimmune disorders and organ transplant rejection. This technical guide provides a
comprehensive overview of BMS-358233, including its mechanism of action, quantitative
inhibitory data, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

BMS-358233 belongs to the class of 2-amino-heteroaryl-benzothiazole-6-anilides. Its chemical
structure is foundational to its potent and selective inhibitory activity against p56(Lck).

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1667205?utm_src=pdf-interest
https://www.benchchem.com/product/b1667205?utm_src=pdf-body
https://www.benchchem.com/product/b1667205?utm_src=pdf-body
https://www.benchchem.com/product/b1667205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C25H25CIN6O2S

Molecular Weight 509.03 g/mol
Cclccec(cINC(=0)c2ccc3ce(c2)sc(n3)Ncdcec(C

SMILES ( (=0) (c2)sc(n3) ©)

nc(NC[C@H]5CCCO5)n4)Cl

Mechanism of Action and Signaling Pathway

BMS-358233 functions as an ATP-competitive inhibitor of p56(Lck). It binds to the ATP-binding
pocket of the kinase domain, preventing the phosphorylation of its downstream substrates and
thereby blocking the propagation of the T-cell receptor signal.

Upon engagement of the TCR with an antigen-presenting cell (APC), p56(Lck) is activated and
phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3
complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70
(Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated
by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT
(Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76
kDa), leading to the activation of multiple signaling pathways, including the PLCy1-PKC, Ras-
MAPK, and PI3K-Akt pathways. These pathways ultimately culminate in transcriptional
changes that drive T-cell activation, cytokine production, and proliferation. By inhibiting
p56(Lck), BMS-358233 effectively abrogates these downstream events.
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p56(Lck) Signaling Pathway and Inhibition by BMS-358233.

Quantitative Data

While the primary literature identifies BMS-358233 as a potent inhibitor of p56(Lck) with
excellent cellular activity, specific IC50 and Ki values are not publicly available in the reviewed
literature. For context, other BMS compounds targeting p56(Lck) have demonstrated high
potency. For example, Dasatinib (BMS-354825) inhibits Lck with an IC50 of 0.40 nM.[1]

Compound Target IC50 (nM) Ki (nM) Reference
Data not Data not
BMS-358233 p56(Lck) _ ]
available available
Dasatinib (BMS- Data not
p56(Lck) 0.40 ] [1]
354825) available

Experimental Protocols
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The following are detailed methodologies for key experiments relevant to the characterization
of BMS-358233 as a p56(Lck) inhibitor. These protocols are based on established methods
and can be adapted for the specific evaluation of this compound.

In Vitro p56(Lck) Kinase Assay (LanthaScreen® Eu
Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase.

Materials:

Recombinant p56(Lck) enzyme

e LanthaScreen® Eu-anti-Tag Antibody

» Kinase Tracer

» Kinase Buffer

o BMS-358233 (or other test compounds)
o 384-well plate

Procedure:

Compound Preparation: Prepare a serial dilution of BMS-358233 in DMSO. Further dilute in
kinase buffer to the desired final concentrations.

¢ Kinase/Antibody Mixture: Prepare a solution containing the p56(Lck) enzyme and the Eu-
anti-Tag antibody in kinase buffer.

o Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.
» Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.
o Addition of Tracer: Add the kinase tracer to all wells.

 Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
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+ Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring
fluorescence resonance energy transfer (FRET).

Prepare serial dilutions of BMS-358233

Add compound dilutions to 384-well plate Prepare p56(Lck) enzyme and Eu-anti-Tag antibody mixture

Add kinase/antibody mixture to wells

Add kinase tracer to wells

Incubate at room temperature for 1 hour

Read FRET signal on plate reader

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck)
inhibitors: a decade review (2011-2021) focussing on structure—activity relationship (SAR)
and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [BMS-358233: A Technical Guide to a Potent p56(Lck)
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667205#bms-358233-as-a-p56-Ick-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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